![molecular formula C17H11NO B11865573 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one CAS No. 77152-20-6](/img/structure/B11865573.png)
2-Phenylindeno[1,2-b]pyrrol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylindeno[1,2-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused indene and pyrrole ring system with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene derivatives with pyrrole derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like Lewis acids or Bronsted acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Phenylindeno[1,2-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Halogenated or nitrated derivatives depending on the substituents introduced.
Scientific Research Applications
2-Phenylindeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in fibrosis or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-b]pyrrole-1,4-dione: Another fused pyrrole compound with different substitution patterns.
Pyrazolo[3,4-b]pyridine: A similar heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Thieno[3,2-b]pyrrole: A compound with a thiophene ring fused to a pyrrole ring.
Uniqueness
2-Phenylindeno[1,2-b]pyrrol-4(1H)-one is unique due to its specific fusion of indene and pyrrole rings with a phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77152-20-6 |
|---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-phenyl-1H-indeno[1,2-b]pyrrol-4-one |
InChI |
InChI=1S/C17H11NO/c19-17-13-9-5-4-8-12(13)16-14(17)10-15(18-16)11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
BDXCQKICGXATHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11865492.png)
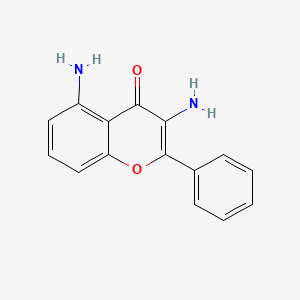
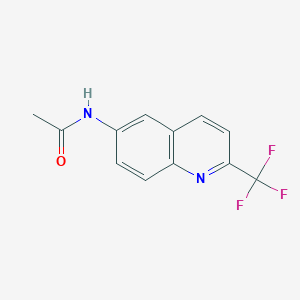

![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)
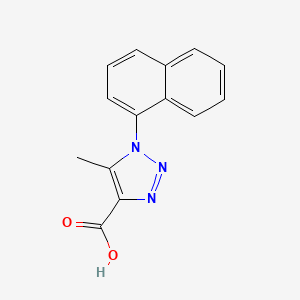
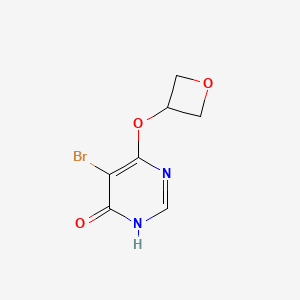
![9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B11865545.png)
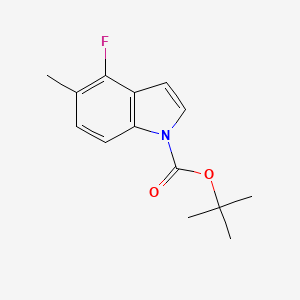
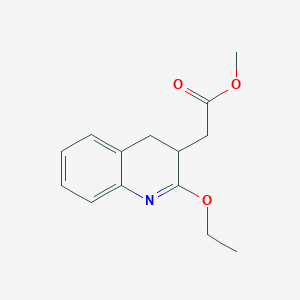
![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)
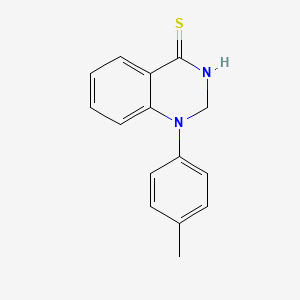
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)
